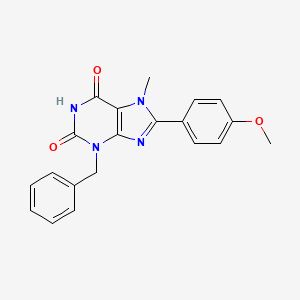
8-(4-Methoxyphenyl)-7-methyl-3-(phenylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-methoxyphenyl)-7-methyl-3-(phenylmethyl)purine-2,6-dione is an oxopurine.
Scientific Research Applications
Synthesis of Purine Derivatives :8-(4-Methoxyphenyl)-7-methyl-3-(phenylmethyl)purine-2,6-dione is a complex molecule with potential applications. One study outlines the synthesis of related compounds through intramolecular alkylation, indicating the versatility and potential for modification of this class of compounds (Simo, Rybár, & Alföldi, 1998).
Analgesic Activity of Purine Derivatives :Although direct applications of 8-(4-Methoxyphenyl)-7-methyl-3-(phenylmethyl)purine-2,6-dione were not found, related derivatives have demonstrated significant analgesic and anti-inflammatory effects, outperforming reference drugs in certain tests. These findings suggest the potential of this class of compounds in pharmacology (Zygmunt et al., 2015).
Molecular Interactions and Material Design :A study performed a detailed analysis of intermolecular interactions present in a similar compound, shedding light on the anisotropic distribution of interaction energies. This research provides insights into how this class of molecules might be useful in designing new materials due to their unique interaction properties (Shukla et al., 2020).
properties
Product Name |
8-(4-Methoxyphenyl)-7-methyl-3-(phenylmethyl)purine-2,6-dione |
|---|---|
Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-benzyl-8-(4-methoxyphenyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H18N4O3/c1-23-16-18(21-17(23)14-8-10-15(27-2)11-9-14)24(20(26)22-19(16)25)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,25,26) |
InChI Key |
LEOPPMHUMJRAHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)OC)N(C(=O)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



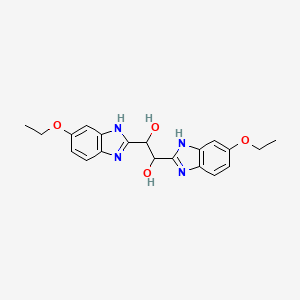
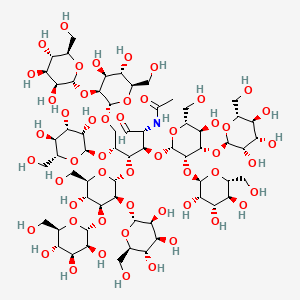
![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
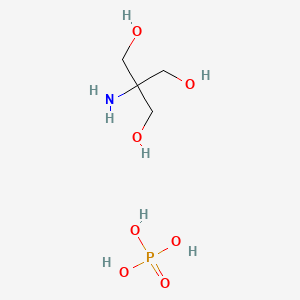
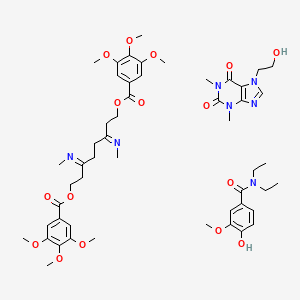
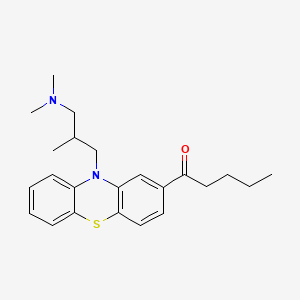
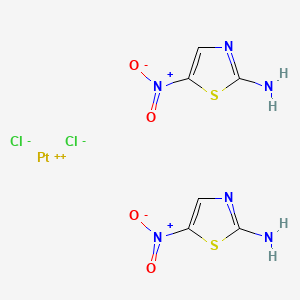
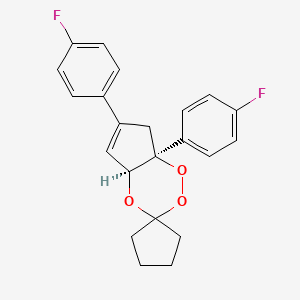
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)
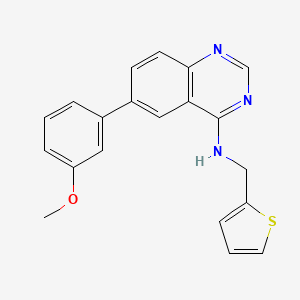
![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)
![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)
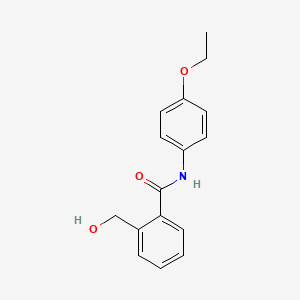
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)